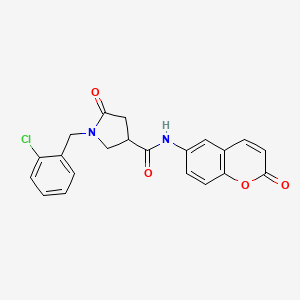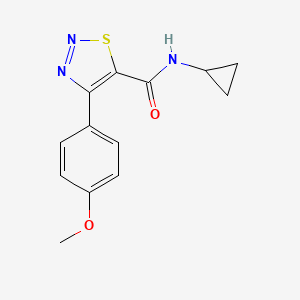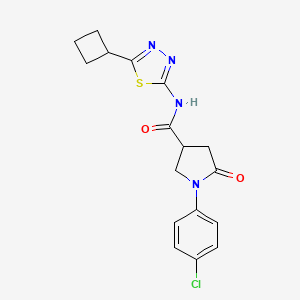![molecular formula C18H21N3O6S B11020055 N-(3-ethoxypropyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B11020055.png)
N-(3-ethoxypropyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethoxypropyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a 3-ethoxypropyl group and a 4-nitrophenylsulfonylamino group, making it a molecule of interest for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved by reacting 2-aminobenzamide with an appropriate sulfonyl chloride, such as 4-nitrobenzenesulfonyl chloride, under basic conditions (e.g., using a base like triethylamine) to form the sulfonylated benzamide intermediate.
Introduction of the 3-Ethoxypropyl Group: The next step involves the alkylation of the sulfonylated benzamide intermediate with 3-ethoxypropyl bromide in the presence of a suitable base (e.g., potassium carbonate) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxypropyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of N-(3-ethoxypropyl)-2-{[(4-aminophenyl)sulfonyl]amino}benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids from the ethoxypropyl group.
Scientific Research Applications
Chemistry
In chemistry, N-(3-ethoxypropyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of sulfonylated benzamides on various biological pathways. Its potential interactions with proteins and enzymes make it a candidate for biochemical assays and drug discovery.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of the nitrophenylsulfonyl group suggests potential activity as an enzyme inhibitor or receptor modulator.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide would depend on its specific application. Generally, the nitrophenylsulfonyl group can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The ethoxypropyl group may influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide
- 4-amino-N-(3-ethoxypropyl)benzamide
Uniqueness
N-(3-ethoxypropyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
Molecular Formula |
C18H21N3O6S |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-2-[(4-nitrophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C18H21N3O6S/c1-2-27-13-5-12-19-18(22)16-6-3-4-7-17(16)20-28(25,26)15-10-8-14(9-11-15)21(23)24/h3-4,6-11,20H,2,5,12-13H2,1H3,(H,19,22) |
InChI Key |
XJOIRNURDFIDOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide](/img/structure/B11019980.png)
![1-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B11019982.png)

![4,5-dimethoxy-2-nitro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B11019992.png)
![Ethyl 4-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B11020005.png)
![N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine](/img/structure/B11020014.png)
![2-methoxy-4-(methylsulfanyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B11020015.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11020020.png)
![N-[2-(cyclooctylamino)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B11020024.png)
![N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-L-leucine](/img/structure/B11020029.png)
![Methyl 3-nitro-5-({5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}carbamoyl)benzoate](/img/structure/B11020033.png)


